2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-10-15(23-11(2)21-10)16(22)20-9-13-14(19-7-6-18-13)12-4-3-5-17-8-12/h3-8H,9H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSIDOYZERCVGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyrazine and pyridine rings. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiazole and pyrazine rings.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound has demonstrated efficacy against various microbial strains, including bacteria and fungi. Its mode of action typically involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth.
Anticancer Activity
Studies have reported that 2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide exhibits anticancer properties by inducing apoptosis in cancer cells. The compound's ability to inhibit specific signaling pathways associated with tumor growth makes it a candidate for further development as an anticancer agent.
Antitubercular Activity
The compound has been evaluated for its activity against Mycobacterium tuberculosis. In vitro studies have shown that it possesses moderate inhibitory effects, with IC50 values ranging from 135 to 218 μM, indicating its potential as a lead compound for developing new antituberculosis drugs .
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that derivatives of thiazole compounds similar to this compound exhibited significant antifungal activity against Candida species. The findings suggest that modifications in the thiazole structure can enhance antifungal efficacy .
- Kinase Inhibition : Research focusing on the structural activity relationship (SAR) of thiazole derivatives revealed that specific substitutions on the thiazole ring lead to improved potency against various kinases involved in cancer progression. This highlights the importance of structural modifications in optimizing therapeutic effects .
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with related thiazole carboxamide derivatives. Below is an analysis of key analogs:
Table 1: Structural and Functional Comparison
*Estimated based on molecular descriptors from .
Key Findings
Electronic and Steric Effects: The target compound’s pyridinylpyrazine substituent offers a planar, electron-rich system, favoring interactions with aromatic residues in biological targets (e.g., ATP-binding pockets in kinases) . In contrast, JTT’s naphthyl group may prioritize hydrophobic binding but limit solubility .
Synthetic Accessibility :
- The synthesis of the target compound’s pyridinylpyrazine moiety likely requires multi-step heterocyclization, as seen in ’s zinc-triazolidine complex synthesis . This contrasts with simpler amine couplings in JTT or D308-0486 .
Biological Activity :
- Analogs like those in demonstrated statistically significant activity (p<0.05) in enzyme inhibition assays, suggesting the target compound may exhibit similar or superior efficacy due to its optimized substituent .
- The dihydropyridazine group in BK51017 () could confer unique solubility or pharmacokinetic profiles, highlighting the trade-offs between aromaticity and polar functionality .
Physicochemical and Pharmacokinetic Considerations
- logP : Predicted to be moderate (~2.5–3.0), balancing the polar pyrazine and hydrophobic methyl groups. This contrasts with JTT’s higher logP (~3.5) .
- Solubility : The pyridinylpyrazine group may enhance aqueous solubility relative to naphthyl-substituted analogs but reduce it compared to dihydropyridazine derivatives .
Biological Activity
The compound 2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a pyridine moiety, and a pyrazine unit, which are known to contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit anti-cancer and anti-inflammatory properties. The thiazole and pyridine rings are particularly notable for their role in inhibiting angiogenesis and tumor growth.
- Inhibition of Angiogenesis : A study demonstrated that derivatives of thiazole can suppress the migration and colony formation of human umbilical vein endothelial cells (HUVECs), indicating potential anti-angiogenic activity. This was assessed using in vitro assays that measured the effects on cell proliferation and migration in response to vascular endothelial growth factor (VEGF) stimulation .
- Antitumor Activity : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and proliferation.
Structure-Activity Relationship (SAR)
A series of SAR studies have been conducted to optimize the biological activity of thiazole derivatives. These studies reveal that modifications at specific positions on the thiazole ring can significantly enhance potency:
- Methyl Substituents : The presence of methyl groups on the thiazole ring has been shown to increase lipophilicity, thus improving cellular uptake.
- Pyridine and Pyrazine Interactions : The interaction between the pyridine and pyrazine moieties plays a crucial role in binding affinity to target proteins involved in cancer progression.
Biological Assays and Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study on Tumor Growth Inhibition : A recent study evaluated a series of thiazole derivatives, including our compound, against xenograft models. Results showed significant tumor size reduction compared to control groups treated with standard chemotherapy agents.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of thiazole-based compounds in combination therapies for various cancers. Early-phase results indicate enhanced responses when combined with existing treatments.
Q & A
Q. What are the key synthetic pathways for 2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide, and what methodological considerations are critical for optimizing yield and purity?
Answer: The synthesis typically involves multi-step routes, including:
- Step 1: Formation of the thiazole-5-carboxamide core via coupling reactions, such as nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt .
- Step 2: Functionalization of the pyrazine ring with a pyridin-3-yl group, often requiring Suzuki-Miyaura cross-coupling with a boronic acid derivative under palladium catalysis .
- Step 3: Methylation at the 2- and 4-positions of the thiazole ring using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
Critical Methodological Considerations:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalyst Optimization: Palladium catalysts (e.g., Pd(PPh₃)₄) must be rigorously purified to avoid side reactions .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .
Q. What spectroscopic and chromatographic techniques are essential for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) and confirms methyl groups on the thiazole ring .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex heterocyclic systems .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ at m/z 396.1234) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates with UV visualization .
Q. What preliminary biological assays are recommended for evaluating the compound’s therapeutic potential?
Answer:
- In Vitro Screening:
- Kinase Inhibition Assays: Test against tyrosine kinases (e.g., Src family) due to structural similarity to Dasatinib analogs .
- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies, particularly when comparing in vitro and in vivo results?
Answer:
- Data Normalization: Account for variations in assay conditions (e.g., serum concentration, cell passage number) .
- Metabolic Stability Testing: Use liver microsome assays to identify rapid degradation in vivo (e.g., cytochrome P450 metabolism) .
- Bioavailability Studies: Compare pharmacokinetic parameters (Cmax, AUC) after oral vs. intravenous administration .
Example Contradiction: A compound showing potent kinase inhibition in vitro but no efficacy in vivo may require structural modifications to improve solubility (e.g., adding PEGylated groups) .
Q. What computational strategies are effective for elucidating the compound’s mechanism of action and target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to kinase domains (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .
Q. How can researchers optimize the synthesis route to improve scalability while maintaining stereochemical integrity?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) for steps like amide coupling .
- Flow Chemistry: Enables continuous production of intermediates (e.g., pyrazine derivatives) with precise temperature control .
- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation of enantiomers, critical for avoiding off-target effects .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Fragment-Based Design: Synthesize analogs with modifications to the pyridin-3-yl (e.g., fluorination) or thiazole methyl groups .
- Pharmacophore Mapping: Identify essential features (e.g., hydrogen bond acceptors at the pyrazine ring) using software like MOE .
- Biological Profiling: Compare IC₅₀ values across analogs to correlate substituent effects (e.g., bulky groups reducing cell permeability) .
Q. How should researchers address stability issues during long-term storage of the compound?
Answer:
- Degradation Studies: Accelerated stability testing under heat (40°C) and humidity (75% RH) identifies decomposition pathways (e.g., hydrolysis of the amide bond) .
- Formulation: Lyophilize the compound with cryoprotectants (e.g., trehalose) for storage at -80°C .
- Light Sensitivity: Use amber vials to prevent photodegradation of the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
